molecular formula C16H23N B8761516 1-Benzyl-4-butylidenepiperidine CAS No. 132439-21-5

1-Benzyl-4-butylidenepiperidine

Cat. No.: B8761516
CAS No.: 132439-21-5
M. Wt: 229.36 g/mol
InChI Key: FNDJPBCXMYYKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-butylidenepiperidine is a useful research compound. Its molecular formula is C16H23N and its molecular weight is 229.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

132439-21-5

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

1-benzyl-4-butylidenepiperidine

InChI

InChI=1S/C16H23N/c1-2-3-7-15-10-12-17(13-11-15)14-16-8-5-4-6-9-16/h4-9H,2-3,10-14H2,1H3

InChI Key

FNDJPBCXMYYKSE-UHFFFAOYSA-N

Canonical SMILES

CCCC=C1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL 3-necked flask fitted with a stirrer, was charged with sodium hydride (1.61 g, 67 mmol) and DMSO (40 mL). The resulting suspension was heated to 90° C. for 30 min, until the evolution of hydrogen ceased. The suspension was cooled on an ice-bath for 20 min followed by addition of a slurry of butyltriphenylphosphonium bromide (26.6 g, 67 mmol) in DMSO (70 mL). The red mixture was stirred for 15 min at rt. 1-Benzyl4-piperidone 1 (14.0 g, 74 mmol) was slowly added over 30 min, and the mixture was stirred at room temperature over night. H2O (200 mL) was added to the reaction mixture followed by extraction with heptane (4×100 mL) and ethyl acetate (2×100 mL). The combined organic phases were dried and evaporated to dryness, producing 38.1 g of a yellow oil. The oil was distilled to give 14.9 g (88%) of 2, bp 101-105° C. (0.1 mm Hg). 1H NMR (CDCl3) δ0.90-0.95 (t, 3H), 1.25 1.41 (m, 2H), 1.90-2.20 (m, 2H), 2.18-2.30 (m, 4H), 2.40-2.45 (m, 4H), 2.50 (s, 2H), 5.17 (t, 1H), 7.20-7.42 (m, 5H).
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
26.6 g
Type
catalyst
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Five

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